2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Chloride
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Chloride
Brand Name:
Vulcanchem
CAS No.:
14227-87-3
VCID:
VC0138449
InChI:
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H19ClO9
Molecular Weight:
366.75 g/mol
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Chloride
CAS No.: 14227-87-3
Reference Standards
VCID: VC0138449
Molecular Formula: C14H19ClO9
Molecular Weight: 366.75 g/mol
CAS No. | 14227-87-3 |
---|---|
Product Name | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Chloride |
Molecular Formula | C14H19ClO9 |
Molecular Weight | 366.75 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |
Standard InChIKey | BYWPSIUIJNAJDV-HTOAHKCRSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | α-D-Galactopyranosyl Chloride, 2,3,4,6-Tetraacetate; |
PubChem Compound | 9976196 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume